molecular formula C78H72 B12323038 CID 133554165

CID 133554165

Cat. No.: B12323038
M. Wt: 1009.4 g/mol
InChI Key: AXGSSNTVVGSFRW-UHFFFAOYSA-N
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Description

CID 133554165 is a unique chemical compound indexed in the PubChem database. The absence of explicit data in the provided sources precludes a detailed introduction to this compound.

Properties

Molecular Formula

C78H72

Molecular Weight

1009.4 g/mol

InChI

InChI=1S/C78H72/c1-2-6-12-11(5-1)15-9-16(12)76-68-54-40-30-26-25-29-36-32-22-21-31-35-27-23-24-28-37-33-19-20(44(40)62(68)61-43(19)39(28)53-49(23)57(35)71(75(15,76)67(53)61)65(47(31)32)72(76)58(36)50(25)54)34-38(30)60-52(26)56-42(29)46(22)64-63-45(21)41(27)55-51(24)59(37)73-66(48(33)34)74(60)78(70(56)64)18-10-17(77(73,78)69(55)63)13-7-3-4-8-14(13)18/h1-8,15-74H,9-10H2

InChI Key

AXGSSNTVVGSFRW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3C1C45C26C7C8C9C1C2C3C8C8C6C6C4C4C%10C%11C%12C4C4C5C5C7C9C7C9C5C4C4C%12C5C%12C%11C%11C%13C%10C6C6C%13C%10C(C3C68)C3C2C2C1C7C1C9C4C5C4C1C2C12C3C%10C%11C%12C41C1CC2C2=CC=CC=C12

Origin of Product

United States

Chemical Reactions Analysis

CID 133554165 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 133554165 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 133554165 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for comparing compounds, which could apply to CID 133554165 if data were available:

Table 1: Hypothetical Comparison Framework

Property This compound* Example Compound (CID 6675: Taurocholic Acid) Example Inhibitor (CID 5469634: Ginkgolic Acid 17:1)
Molecular Formula N/A C₂₆H₄₅NO₆S C₂₂H₃₄O₂
Molecular Weight N/A 515.7 g/mol 330.5 g/mol
Biological Role N/A Bile acid (substrate) Inhibitor of OATP1B1/1B3 transporters
Structural Features N/A Steroid backbone with taurine conjugate Alkylphenol with unsaturated side chain
Applications N/A Cholesterol metabolism Pharmacological inhibition studies

*No data for this compound is available in the provided evidence.

Key Research Findings

The evidence highlights methodologies for comparing compounds, such as:

  • Structural overlays (e.g., 3D alignment of substrates like DHEAS and taurocholic acid) to assess binding interactions .
  • Functional assays to evaluate inhibitory potency, as seen with betulin-derived inhibitors (CID 72326, CID 64971) .
  • Mass spectrometry techniques (e.g., LC-ESI-MS with collision-induced dissociation) for characterizing isomers like ginsenosides .

Limitations and Data Gaps

Inconsistent CID Contexts: The term "CID" is used ambiguously: PubChem Identifier: In cheminformatics (e.g., CID 6675, CID 101283546) . Collision-Induced Dissociation (CID): A mass spectrometry technique . Community ID (CID): In non-chemical contexts like P2P networks .

Recommendations for Future Research

Verify PubChem Entry : Confirm the validity of this compound and cross-reference it with recent databases.

Expand Sources : Include specialized journals like Journal of Cheminformatics or Medicinal Chemistry Research for structural/functional data .

Leverage Analytical Techniques : Apply LC-MS, NMR, or docking studies to characterize this compound if synthesized.

Q & A

Basic Research Questions

Q. How to formulate a research question that aligns with CID 133554165’s chemical properties and research gaps?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions around this compound’s interactions, stability, or reactivity. Ensure questions are specific, measurable, and address gaps identified in literature reviews. For example: "How does pH variation (intervention) affect the catalytic efficiency (outcome) of this compound in aqueous solutions (population) compared to organic solvents (comparison) over 24-hour periods (time)?" Test feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overly broad or unanswerable questions .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer :

Keyword Optimization : Use precise terms (e.g., "this compound synthesis", "spectroscopic characterization") in databases like PubMed or Google Scholar, filtering by citation count to prioritize influential studies .

Gap Analysis : Organize findings into thematic categories (e.g., synthesis methods, applications) and identify contradictions (e.g., conflicting stability reports) using tools like citation matrices .

Update Alerts : Set automated alerts for new publications to ensure ongoing relevance .

Q. How to design data collection instruments for studies involving this compound?

  • Methodological Answer :

  • Questionnaires/Surveys : Use closed-ended questions (e.g., Likert scales) to quantify experimental variables (e.g., reaction yields). Pre-test instruments with a pilot group to refine clarity and reduce bias .
  • Ethnographic Techniques : For observational studies, document lab protocols and environmental conditions affecting this compound’s behavior .
  • Instrument Validation : Ensure reproducibility by detailing calibration methods for equipment (e.g., HPLC, NMR) in the Materials and Methods section .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

  • Methodological Answer :

Root-Cause Analysis : Compare experimental conditions (e.g., temperature, solvent purity) across studies. Use statistical tools (e.g., ANOVA) to isolate variables causing discrepancies .

Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, conflicting solubility reports may arise from unaccounted humidity levels during testing .

Replication Studies : Reproduce prior experiments with controlled variables, documenting deviations in supplementary materials .

Q. What methodological considerations ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Protocol Standardization : Publish step-by-step procedures, including batch numbers of reagents and equipment settings. Use platforms like protocols.io for version control .
  • Data Transparency : Share raw datasets (e.g., spectral files) in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative Validation : Engage independent labs to verify results, addressing potential operator bias .

Q. How to select between qualitative and quantitative approaches for this compound research?

  • Methodological Answer :

  • Hypothesis-Driven Studies : Use quantitative methods (e.g., kinetic assays) to test mechanistic hypotheses. Ensure statistical power via sample size calculations .
  • Exploratory Research : Apply qualitative techniques (e.g., thematic analysis of lab notes) to identify unexpected behaviors (e.g., catalytic side reactions). Triangulate findings with spectroscopic data .
  • Mixed Methods : Combine approaches for complex questions, such as correlating spectroscopic anomalies (qualitative) with thermodynamic data (quantitative) .

Q. How to address ethical dilemmas in this compound research, such as data manipulation or environmental impact?

  • Methodological Answer :

  • Ethical Frameworks : Follow guidelines from institutions like ACS (American Chemical Society) for data integrity. Disclose conflicts of interest in publications .
  • Sustainability Audits : Evaluate synthetic routes for green chemistry metrics (e.g., atom economy) and propose alternatives for hazardous byproducts .
  • Peer Review : Submit raw data for independent verification during manuscript review to prevent selective reporting .

Data Analysis and Presentation

Q. How to structure a research paper on this compound for high-impact journals?

  • Methodological Answer :

  • IMRAD Format : Follow Introduction, Methods, Results, and Discussion structure. Highlight novelty in the Introduction by contrasting this compound’s properties with analogous compounds .
  • Visual Clarity : Use standardized plots (e.g., Arrhenius curves for kinetic data) and avoid duplicating table/chart information in text .
  • Supplementary Materials : Archive extensive datasets (e.g., crystallographic coordinates) in open-access repositories with persistent identifiers (DOIs) .

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